2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline
Description
Properties
IUPAC Name |
2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c17-13-5-1-3-7-15(13)20-11-9-19-10-12-21-16-8-4-2-6-14(16)18/h1-8H,9-12,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVJTOXKLOMBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCCOCCOC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286389 | |
| Record name | 2,2'-[oxybis(ethane-2,1-diyloxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7249-78-7 | |
| Record name | NSC45172 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-[oxybis(ethane-2,1-diyloxy)]dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline: A Versatile Building Block in Materials Science and Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline, a molecule of significant interest in advanced materials and pharmaceutical research. We will delve into its chemical and physical properties, explore its synthesis, and detail its current and potential applications, supported by established experimental insights and protocols.
Core Molecular Identity and Properties
2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline, also known by its synonym 2,2'-(Ethylenedioxy)dianiline, is an aromatic diamine with the chemical formula C₁₄H₁₆N₂O₂.[1] Its structure is characterized by a flexible ethylene glycol diether linkage connecting two ortho-aminophenol units. This unique combination of a flexible core and reactive amine functionalities underpins its versatility as a chemical intermediate.
Key Physicochemical Data:
| Property | Value | Source |
| IUPAC Name | 2-[2-(2-aminophenoxy)ethoxy]aniline | [1] |
| CAS Number | 52411-34-4 | [1] |
| Molecular Weight | 244.29 g/mol | [1] |
| Appearance | Off-white crystalline solid | [2] |
| Melting Point | 130 - 132 °C | [3] |
| Boiling Point | 452.9 °C at 760 mmHg | [2] |
| Solubility | Soluble in water (heating may be required) | [4] |
Synthesis of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline: A Step-by-Step Protocol
The synthesis of this dianiline is typically achieved through a two-step process involving the formation of a dinitro precursor followed by its reduction. The following protocol is a well-established method for a closely related analogue, 1,2-bis(2-aminophenoxy)ethane, and can be adapted for the target molecule.
Step 1: Synthesis of the Dinitro Precursor
The initial step involves a nucleophilic aromatic substitution reaction.
Figure 1: Synthesis of the dinitro precursor.
Experimental Protocol:
-
In a reaction vessel, combine 1 mole of ethylene glycol with 2.1 to 2.2 moles of 2-chloronitrobenzene in dimethylacetamide (DMAc).[5]
-
With stirring, add an alkali metal hydroxide (e.g., sodium hydroxide) to the mixture.
-
Maintain the reaction temperature between 55-65°C.[5]
-
Upon completion of the reaction, the product, 1,2-bis-(2-nitrophenoxy)-ethane, can be isolated through crystallization.
Causality: The use of DMAc as a solvent is crucial as it facilitates the dissolution of the reactants and the nucleophilic substitution reaction. The temperature is controlled to ensure a reasonable reaction rate while minimizing side reactions.
Step 2: Reduction to the Diamine
The dinitro compound is then reduced to the corresponding diamine.
Figure 2: Reduction to the final dianiline product.
Experimental Protocol:
-
Dissolve 1,2-bis(2-nitrophenoxy)ethane in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.[6]
-
Bubble hydrogen gas through the solution at room temperature with vigorous stirring.[6]
-
Monitor the reaction until the uptake of hydrogen ceases.
-
Filter the mixture through celite to remove the catalyst.
-
The product, 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline, can be obtained by evaporating the solvent and subsequent crystallization. A reported molar yield for a similar process is around 90%.[7]
Self-Validation: The completion of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of hydrogen consumption. The purity of the final product should be confirmed by NMR spectroscopy and melting point analysis.
Applications in Materials Science
The unique structure of 2,2'-(Ethylenedioxy)dianiline makes it a valuable monomer in polymer chemistry, particularly in the synthesis of high-performance materials.
Cross-linking Agent for Polyimides
Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. 2,2'-(Ethylenedioxy)dianiline is employed as a cross-linking agent in the production of polyimide fibers and films.[8]
Figure 3: Role as a cross-linking agent in polyimides.
The incorporation of the flexible ethylenedioxy bridge from the dianiline into the rigid polyimide backbone imparts improved processability and toughness without significantly compromising the high-temperature performance. These enhanced materials are crucial for applications in the aerospace, electronics, and automotive industries where components must withstand extreme conditions.[8]
Intermediate for Pigment Synthesis
This dianiline is a key intermediate in the synthesis of Pigment Yellow 180.[8] This high-performance pigment is valued for its vibrant color, excellent lightfastness, and thermal stability, making it suitable for coloring plastics, coatings, and printing inks.[8]
Potential in Medicinal Chemistry and Biochemical Research
The structural similarity of 2,2'-(Ethylenedioxy)dianiline to known chelating agents and its presence in precursors to biologically active molecules highlight its potential in drug discovery and as a tool for biochemical research.
Precursor to Selective Metal Ion Chelators
The core structure of this dianiline is closely related to 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA), a well-known and highly selective chelator for calcium ions (Ca²⁺).[4] BAPTA and its derivatives are widely used as fluorescent indicators to measure intracellular Ca²⁺ concentrations.
The two ortho-aminophenoxy moieties in 2,2'-(Ethylenedioxy)dianiline provide a scaffold that can be further functionalized, for instance, by N-alkylation with groups bearing carboxylates, to create potent and selective metal ion sensors. The design of such chelators is a rational process where the electronic properties of the aromatic rings and the nature of the chelating arms can be modified to tune the affinity and selectivity for different metal ions.[9]
Scaffold for Neuroprotective Agents
While direct synthesis of a marketed drug from this specific dianiline is not prominently documented, the broader class of dianilines and related indole derivatives are extensively studied for their neuroprotective properties.[10][11] For instance, derivatives of arylpiperazine, which can be synthesized from precursors containing aniline moieties, have been investigated as ligands for serotonin and dopamine receptors, with potential applications in treating neurological and psychiatric disorders.[12] The structural features of 2,2'-(Ethylenedioxy)dianiline, including its aromatic rings and amine groups, make it an attractive starting point for the synthesis of novel compounds to be screened for neuroprotective activity against conditions like Alzheimer's and Parkinson's disease.[10][13]
Application in Enzyme Inhibition and Receptor Binding Assays
Given its potential as a scaffold for bioactive molecules, derivatives of 2,2'-(Ethylenedioxy)dianiline are logical candidates for screening in enzyme inhibition and receptor binding assays.
Representative Protocol for an Enzyme Inhibition Assay (e.g., α-glucosidase):
-
Prepare a solution of the test compound (a derivative of 2,2'-(Ethylenedioxy)dianiline) in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add a solution of α-glucosidase in phosphate buffer (pH 6.9).
-
Add the test compound solution at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside.
-
Monitor the formation of the product (p-nitrophenol) by measuring the absorbance at a specific wavelength over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[14]
Representative Protocol for a Receptor Binding Assay (e.g., Dopamine D4 Receptor):
-
Prepare cell membranes from a cell line expressing the target receptor (e.g., CHO cells expressing the D4 receptor).
-
In a reaction mixture, combine the cell membranes, a radiolabeled ligand known to bind to the receptor (e.g., [³H]-spiperone), and the test compound at various concentrations.
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filter, which corresponds to the amount of bound radioligand.
-
Determine the ability of the test compound to displace the radioligand and calculate its binding affinity (Ki value).[15][16]
Safety and Handling
2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[17] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline is a versatile and valuable chemical intermediate with established applications in materials science and significant potential in medicinal chemistry. Its unique structural features provide a foundation for the development of high-performance polymers, pigments, and novel therapeutic agents. Further research into its derivatives is likely to uncover new and exciting applications in diverse scientific fields.
References
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Detection of Metal Ions, Anions and Small Molecules Using Metal Complexes. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
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UniVOOK. (2024, June 21). Exploring the Chemistry and Applications of 2,2′- (Ethylenedioxy) Dianiline (CAS No. 52411-34-4). Retrieved February 22, 2026, from [Link]
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(ethyne-1,2-diyl)dianiline 1b-d,f,g,i-k S-3 Procedure fo - AIR Unimi. (n.d.). Retrieved February 22, 2026, from [Link]
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1,2-Bis(2-aminophenoxy)ethane. (n.d.). IUCr Journals. Retrieved February 22, 2026, from [Link]
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Margaryan, H., et al. (2021). Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model of Alzheimer's disease. PubMed. Retrieved February 22, 2026, from [Link]
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Synthesis of N-propargylphenelzine and analogues as neuroprotective agents | Request PDF. (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
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El-Nezhawy, A. O. H., et al. (2011). Development of new indole-derived neuroprotective agents. PubMed. Retrieved February 22, 2026, from [Link]
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Di Pietro, O., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. Retrieved February 22, 2026, from [Link]
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Stolc, S. (2006). Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress. PubMed. Retrieved February 22, 2026, from [Link]
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Detection of Metal Ions, Anions and Small Molecules Using Metal Complexes. (n.d.). Retrieved February 22, 2026, from [Link]
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2-[2-(2-Aminophenoxy)ethoxy]aniline | C14H16N2O2 | CID 1811074. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]
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2,2-ethylene dianiline, 34124-14-6. (n.d.). The Good Scents Company. Retrieved February 22, 2026, from [Link]
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Design and Synthesis of D 3 R Bitopic Ligands with Flexible Secondary Binding Fragments: Radioligand Binding and Computational Chemistry Studies. (2023, December 24). MDPI. Retrieved February 22, 2026, from [Link]
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An In-Depth Technical Guide to 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline: A Versatile Diamine for Advanced Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2'-[ethane-1,2-diylbis(oxy)]dianiline, a key synthetic building block. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind its applications, grounded in scientific literature. We will explore its nomenclature, physicochemical properties, synthesis, and diverse applications, with a focus on providing actionable insights for laboratory and development settings.
Nomenclature and Synonyms: A Foundation for Comprehensive Research
Precise identification of a chemical compound is fundamental. 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline is known by several names, and a thorough understanding of these is crucial for exhaustive literature and database searches.
| Nomenclature Type | Identifier |
| IUPAC Name | 2-[2-(2-Aminophenoxy)ethoxy]aniline |
| Common Synonyms | 2,2'-(Ethylenedioxy)dianiline, 1,2-Bis(2-aminophenoxy)ethane, 1,2-Bis(o-aminophenoxy)ethane |
| CAS Registry Number | 52411-34-4[1][2] |
| Molecular Formula | C₁₄H₁₆N₂O₂[1][3] |
The structure features two aniline rings connected by a flexible ethylene diether linkage. This seemingly simple architecture is key to its utility, providing a defined distance and spatial relationship between the two amine functionalities while allowing for conformational flexibility.
Figure 1. Structure of 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These values are essential for reaction setup, purification, and formulation.
| Property | Value | Source(s) |
| Molecular Weight | 244.29 g/mol | [1][3] |
| Appearance | Off-white to pale red solid | [4] |
| Melting Point | 133-135 °C | [5] |
| Boiling Point | 452.9 °C at 760 mmHg (predicted) | [4] |
| Density | 1.204 g/cm³ (predicted) | [4] |
| Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. | General laboratory knowledge |
Synthesis and Purification: A Self-Validating Protocol
The most common and efficient synthesis of 2,2'-[ethane-1,2-diylbis(oxy)]dianiline involves a two-step process starting from o-nitrochlorobenzene and ethylene glycol. The final step is a reduction of the dinitro intermediate.
Synthetic Workflow
Figure 2. Two-step synthesis of 2,2'-[Ethane-1,2-diylbis(oxy)]dianiline.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures and offers high yield and purity.[6]
Materials:
-
1,2-Bis(2-nitrophenoxy)ethane
-
Hydrazine hydrate
-
Activated carbon
-
Ferric chloride (FeCl₃)
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-bis(2-nitrophenoxy)ethane in ethanol.
-
Catalyst Addition: Add activated carbon and a catalytic amount of ferric chloride to the solution.
-
Reduction: Slowly add hydrazine hydrate to the stirred mixture. The reaction is exothermic and may require cooling to control the rate.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.
-
Work-up: After completion, cool the reaction mixture and filter to remove the catalyst and activated carbon.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization from ethanol to yield the final product.
Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis. A sharp melting point and clean spectra are indicative of a successful synthesis. This method has been reported to yield the product with over 99% purity and a yield of up to 93.7%.[6]
Applications in Science and Technology
The unique structural characteristics of 2,2'-[ethane-1,2-diylbis(oxy)]dianiline make it a valuable precursor in several fields.
Polymer Chemistry: Engineering High-Performance Polyimides
This diamine is a key monomer in the synthesis of polyimides, a class of high-performance polymers known for their thermal stability and mechanical strength.
Causality: The flexible ethylene diether linkage in the diamine monomer introduces flexibility into the otherwise rigid polyimide backbone. This has several beneficial effects:
-
Improved Solubility: The less rigid polymer chains are more easily solvated, making the polyimides soluble in a wider range of organic solvents. This is a significant advantage for processing and film casting.
-
Enhanced Processability: The increased flexibility lowers the glass transition temperature and melting point of the polyimides, making them easier to process at lower temperatures.
-
Maintained Thermal Stability: While introducing flexibility, the aromatic aniline units ensure that the overall thermal stability of the polymer remains high.
This strategic incorporation of flexibility allows for the creation of polyimides that are both high-performance and easily processable, a crucial combination for applications in microelectronics and aerospace.[7]
Coordination Chemistry: Precursor to Schiff Base Ligands and Metal Complexes
The primary amine groups of 2,2'-[ethane-1,2-diylbis(oxy)]dianiline readily undergo condensation with aldehydes or ketones to form Schiff base ligands.[8] These ligands are polydentate, meaning they can bind to a metal ion at multiple points, forming stable metal complexes.
Figure 3. Formation of Schiff base metal complexes.
Expertise in Action: The choice of the aldehyde or ketone and the metal ion allows for the fine-tuning of the resulting complex's properties. These complexes have shown promise as catalysts in various organic transformations, including oxidation and reduction reactions.[9][10] The tetradentate nature of the ligands derived from this diamine often leads to the formation of stable, well-defined complexes with desirable catalytic activity.[11]
Supramolecular Chemistry: Synthesis of Macrocyclic Compounds
The defined length and flexibility of the linker in 2,2'-[ethane-1,2-diylbis(oxy)]dianiline make it an excellent component for the synthesis of macrocyclic molecules.[12] In a [2+2] cyclization reaction with a suitable dialdehyde, it can form large, ring-like structures. These macrocycles can act as hosts for smaller guest molecules or ions, a key concept in supramolecular chemistry. The synthesis of such macrocycles often involves a Schiff base condensation reaction.[8]
Biological Research: The BAPTA Precursor
A significant application of 1,2-Bis(2-aminophenoxy)ethane is its role as a precursor in the synthesis of 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA).[6] BAPTA is a highly selective calcium chelator that is widely used in biological research to control and measure intracellular calcium concentrations.[13][14] The development of BAPTA was a landmark in the study of calcium signaling, and it all begins with the synthesis of its diamine precursor.
Analytical Characterization: A Spectroscopic Profile
Accurate characterization of 2,2'-[ethane-1,2-diylbis(oxy)]dianiline is essential for quality control. Below is a summary of the expected spectroscopic data based on its structure and data from closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethylene bridge protons, and the amine protons.
-
Aromatic Protons (Ar-H): Multiple signals in the range of 6.5-7.5 ppm.
-
Methylene Protons (-O-CH₂-CH₂-O-): A singlet or a narrow multiplet around 4.0-4.3 ppm.
-
Amine Protons (-NH₂): A broad singlet that is exchangeable with D₂O, typically in the range of 3.5-5.0 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the different carbon environments.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺˙) should be observed at m/z = 244. Common fragmentation patterns would involve cleavage of the ether linkages and the bonds adjacent to the aromatic rings.[17][18][19]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
-
C-H Aromatic Stretching: Signals just above 3000 cm⁻¹.[20]
-
C-H Aliphatic Stretching: Signals just below 3000 cm⁻¹.
-
C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Ether Stretching: A strong, characteristic band in the 1200-1250 cm⁻¹ region.[21]
-
C-N Stretching: In the 1250-1350 cm⁻¹ region.
Conclusion
2,2'-[Ethane-1,2-diylbis(oxy)]dianiline is a deceptively simple molecule with a wealth of applications driven by its unique structural features. Its ability to impart flexibility into rigid polymer backbones, act as a versatile scaffold for ligands and macrocycles, and serve as a crucial precursor to the indispensable biological tool BAPTA, underscores its importance in modern chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and applications, grounded in the scientific literature, to empower researchers and developers in their pursuit of innovation.
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AIR Unimi. The general procedure for the synthesis of 2,2'-(ethyne-1,2-diyl)dianiline. Available from: [Link]
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University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]
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Oregon State University. 13C NMR Chemical Shift. Available from: [Link]
-
ResearchGate. 1,2-Bis(4-aminophenoxy)ethane. Available from: [Link]
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Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link]
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Global Substance Registration System. 2,2'-(ETHYLENEDIOXY)DIANILINE. Available from: [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]
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A Technical Guide to Unlocking the Research Potential of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline
Foreword: A Molecule of Latent Possibilities
In the vast landscape of chemical entities, certain structures stand out not for what they are, but for what they could become. 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline is one such molecule. Its elegant symmetry, featuring a flexible di-ethoxy-ethane core flanked by two reactive aminophenoxy moieties, presents a compelling scaffold for innovation across multiple scientific disciplines. While its current applications are primarily as a versatile intermediate in organic synthesis, this guide posits that its true potential lies in more specialized and high-impact areas, particularly in the realms of biomedical sensing and advanced materials.[1][2]
This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a series of potential research avenues for 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline. We will move beyond its established role and delve into novel applications, providing the scientific rationale, detailed experimental protocols, and the necessary framework for a rigorous evaluation of its capabilities. Our approach is grounded in the principles of scientific integrity, providing not just a roadmap, but also the causality behind each proposed step.
Core Rationale: The Untapped Potential of a Unique Scaffold
The chemical architecture of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline, which can also be referred to as ethylene glycol bis(2-aminophenyl) ether, offers several key features that underpin its potential for advanced applications:
-
Bidentate Chelating Precursor: The two ortho-aminophenol groups are strategically positioned to act as a precursor for a powerful metal ion chelating site. This arrangement is reminiscent of the core structure of well-established calcium chelators like BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1][3]
-
Reactive Handles for Functionalization: The primary amino groups on the aniline rings are readily functionalizable, allowing for the covalent attachment of a wide range of moieties, including fluorophores, targeting ligands, and polymer backbones.[4][5]
-
Inherent Flexibility: The ethoxy chain provides conformational flexibility, which can be advantageous in the design of molecular sensors and dynamic materials.
-
Aromatic Platforms: The phenyl rings offer sites for further substitution, enabling fine-tuning of electronic and photophysical properties.
These intrinsic properties suggest that 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline is an ideal candidate for the development of novel fluorescent ion sensors, smart polymers, and targeted therapeutic or diagnostic agents.
Proposed Research Area 1: Development of a Novel Ratiometric Fluorescent Calcium Sensor
The measurement of intracellular calcium (Ca²⁺) concentrations is fundamental to understanding a vast array of cellular processes. While numerous fluorescent Ca²⁺ indicators exist, there is a continuous demand for probes with improved photostability, larger dynamic ranges, and tunable affinities. We hypothesize that 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline can serve as the backbone for a new class of ratiometric calcium sensors.
Scientific Rationale
The core concept is to create a molecule that exhibits a significant and predictable change in its fluorescence properties upon binding to Ca²⁺. This will be achieved by:
-
Introducing a Chelating Moiety: The two amino groups of the core molecule will be functionalized with carboxymethyl groups to create a BAPTA-like tetracarboxylate chelating cavity with high selectivity for Ca²⁺ over other biologically relevant cations like Mg²⁺.[3]
-
Attaching a Fluorophore: A suitable fluorophore will be covalently linked to the aniline backbone. The choice of fluorophore will determine the excitation and emission wavelengths of the sensor.
-
Engineering a Ratiometric Response: The binding of Ca²⁺ to the chelating site will induce a conformational change in the molecule, altering the photophysical properties of the attached fluorophore. This could manifest as a shift in the emission wavelength or a change in the ratio of fluorescence intensities at two different wavelengths, allowing for ratiometric measurements that are independent of probe concentration.
Experimental Workflow: Synthesis and Characterization
The development of the proposed calcium sensor will follow a multi-step synthetic and characterization workflow.
Caption: Workflow for the synthesis and characterization of a novel calcium sensor.
1. N-Alkylation to Form the Tetracarboxylate Chelator:
-
Rationale: This step introduces the Ca²⁺ binding sites. The reaction involves the alkylation of the primary amino groups with a protected bromoacetic acid derivative, followed by deprotection.
-
Procedure:
-
Dissolve 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (4.4 eq).
-
Slowly add tert-butyl bromoacetate (4.4 eq) at 0 °C and then allow the reaction to proceed at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Purify the tetra-tert-butyl ester intermediate by column chromatography.
-
Deprotect the tert-butyl esters using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the tetracarboxylic acid chelator.
-
2. Fluorophore Coupling:
-
Rationale: This step introduces the signaling component of the sensor. The choice of fluorophore and coupling chemistry is critical. For a proof-of-concept, we will use fluorescein isothiocyanate (FITC), which reacts with primary amines. In a more advanced design, a rhodamine derivative could be coupled via a Pd-catalyzed C-N cross-coupling reaction for enhanced photostability.[6][7]
-
Procedure (for FITC coupling to a mono-aminated precursor):
-
Synthesize a mono-protected derivative of the core molecule to allow for selective functionalization.
-
Dissolve the mono-amino core molecule (1.0 eq) in anhydrous DMF.
-
Add FITC (1.1 eq) and a base such as triethylamine (2.0 eq).
-
Stir the reaction mixture in the dark at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Purify the FITC-conjugated intermediate by column chromatography.
-
Proceed with the N-alkylation of the remaining amino groups as described in Step 1.
-
1. Photophysical Analysis:
-
Rationale: To determine the fundamental spectral properties of the new sensor.
-
Procedure:
-
Prepare dilute solutions of the purified sensor in a suitable buffer (e.g., MOPS buffer, pH 7.2) in both the Ca²⁺-free and Ca²⁺-saturated states.
-
Measure the absorption and fluorescence emission spectra using a spectrophotometer and a spectrofluorometer, respectively.
-
Determine the quantum yield and molar extinction coefficient.
-
2. Calcium Titration:
-
Rationale: To determine the dissociation constant (Kd) of the sensor for Ca²⁺, which defines its operating range.
-
Procedure:
-
Prepare a series of calibration buffers with precisely controlled free Ca²⁺ concentrations using a Ca²⁺-EGTA buffering system.
-
Add a fixed concentration of the sensor to each buffer.
-
Measure the fluorescence intensity (or ratiometric signal) at each Ca²⁺ concentration.
-
Plot the fluorescence signal against the free Ca²⁺ concentration and fit the data to a binding isotherm to determine the Kd.
-
3. Ion Selectivity Profiling:
-
Rationale: To ensure the sensor is selective for Ca²⁺ over other biologically relevant cations.
-
Procedure:
-
Measure the fluorescence response of the sensor in the presence of various cations (e.g., Mg²⁺, K⁺, Na⁺, Zn²⁺, Fe³⁺) at physiological concentrations.
-
Compare the response to that elicited by Ca²⁺ to determine the selectivity coefficients.
-
| Parameter | Desired Outcome | Rationale |
| Dissociation Constant (Kd) | Tunable (nM to µM range) | To match the physiological Ca²⁺ concentration changes being studied. |
| Dynamic Range | >10-fold change in fluorescence ratio | To ensure a robust and easily detectable signal. |
| Selectivity (vs. Mg²⁺) | >1000-fold | To minimize interference from the much more abundant intracellular Mg²⁺. |
| Quantum Yield | >0.1 in the Ca²⁺-bound state | For bright fluorescence and high sensitivity. |
Proposed Research Area 2: Biocompatible "Smart" Polymers for Drug Delivery
The di-aniline structure of the core molecule makes it an excellent monomer for the synthesis of novel polyimides or polyamides. By incorporating this molecule into a polymer backbone, it is possible to create materials with unique properties for biomedical applications, such as drug delivery.[1]
Scientific Rationale
The research hypothesis is that a polymer derived from 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline can be designed to be both biocompatible and responsive to specific physiological triggers, creating a "smart" material for controlled drug release. The flexible ethoxy linker in the monomer unit can impart desirable mechanical properties to the resulting polymer, while the aromatic rings contribute to thermal stability.
Experimental Workflow: Polymer Synthesis and Biocompatibility Assessment
Caption: Workflow for the development and evaluation of a biocompatible polymer.
1. Polycondensation Reaction:
-
Rationale: To synthesize a high molecular weight polyimide with desirable properties.
-
Procedure:
-
React 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline with an aromatic dianhydride (e.g., pyromellitic dianhydride) in a high-boiling aprotic solvent like N-methyl-2-pyrrolidone (NMP).
-
The reaction is typically carried out in two stages: formation of the poly(amic acid) at room temperature, followed by thermal or chemical imidization to form the final polyimide.
-
Precipitate the polymer in a non-solvent like methanol, then filter and dry under vacuum.
-
2. Polymer Characterization:
-
Rationale: To confirm the structure and determine the physical properties of the synthesized polymer.
-
Procedures:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Thermogravimetric Analysis (TGA): To assess thermal stability.
-
3. Nanoparticle Formulation:
-
Rationale: To formulate the polymer into nanoparticles suitable for drug delivery applications.
-
Procedure:
-
Use a method such as nanoprecipitation or emulsification-solvent evaporation to form polymer nanoparticles.
-
Incorporate a model drug during the formulation process to assess loading capacity and release kinetics.
-
1. In Vitro Cytotoxicity Assays:
-
Rationale: To assess the potential of the polymer to cause harm to living cells.[1]
-
Procedures:
-
MTT Assay: Expose relevant cell lines (e.g., fibroblasts, endothelial cells) to extracts of the polymer or to the polymer nanoparticles at various concentrations. Measure cell viability by assessing mitochondrial activity.
-
LDH Assay: Quantify the release of lactate dehydrogenase from cells with damaged plasma membranes as an indicator of cytotoxicity.
-
2. Hemocompatibility Testing:
-
Rationale: To evaluate the compatibility of the polymer with blood.
-
Procedure:
-
Incubate the polymer with fresh human blood.
-
Assess hemolysis (the rupture of red blood cells) by measuring the amount of hemoglobin released into the plasma.
-
Evaluate platelet activation and coagulation using standard hematological assays.
-
3. In Vivo Biocompatibility:
-
Rationale: To assess the tissue response to the polymer in a living organism.
-
Procedure:
-
Implant small discs of the polymer subcutaneously in a rodent model.
-
After a set period (e.g., 1, 4, and 12 weeks), excise the implant and surrounding tissue.
-
Perform histological analysis of the tissue to assess the inflammatory response, fibrosis, and tissue integration.
-
| Assay | Endpoint | Acceptance Criteria |
| MTT Assay | Cell Viability (%) | >70% viability at the highest extract concentration. |
| Hemolysis Assay | % Hemolysis | <5% according to ISO 10993-4. |
| In Vivo Histology | Inflammatory Response | Minimal inflammation and a thin fibrous capsule at 12 weeks. |
Toxicological and Safety Considerations
While the proposed applications are promising, a thorough toxicological assessment of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline and its derivatives is paramount, especially for biomedical applications. Aniline and some of its derivatives are known to have potential toxicities, including carcinogenicity.[8] The parent compound, 1,2-bis(o-aminophenoxy)ethane, serves as a crucial building block in various chemical syntheses.[1][2] Although specific toxicological data for the title compound is scarce, data from related ethylene glycol ethers suggest that acute toxicity is generally low, but some compounds in this class have shown developmental toxicity in animal models.[9][10]
Therefore, a key research area must be a comprehensive toxicological evaluation. This should include:
-
Genotoxicity Assays: To assess the potential to damage genetic material (e.g., Ames test, in vitro micronucleus assay).
-
Acute and Sub-chronic Systemic Toxicity Studies: To determine the effects of single and repeated doses in animal models.
-
Metabolism and Pharmacokinetic Studies: To understand how the compound is absorbed, distributed, metabolized, and excreted by the body.
Conclusion and Future Outlook
2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline is a molecule at a crossroads. While it has served the scientific community well as a reliable synthetic intermediate, its true potential remains largely unexplored. This guide has outlined two major research trajectories—the development of a novel fluorescent calcium sensor and the creation of biocompatible smart polymers—that could elevate this compound from a simple building block to a high-value tool in biomedical research and drug development.
The proposed research pathways are ambitious but grounded in established scientific principles. The successful development of a new calcium indicator based on this scaffold would provide researchers with a valuable new tool for dissecting the intricate signaling pathways that govern cellular life. Similarly, the creation of smart polymers from this monomer could lead to innovative drug delivery systems with enhanced efficacy and safety profiles.
It is our firm belief that by pursuing these and other innovative research directions, the scientific community can unlock the full potential of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline, transforming it into a cornerstone of future advancements in sensing, materials science, and medicine.
References
-
Grimm, J. B., et al. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters. [Link]
- Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews.
-
XEPU Scientific (2024). Excitation and Emission of Fluorescein Isothiocyanate FITC. [Link]
-
Lavis, L. D., & Raines, R. T. (2011). Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling. Organic Letters. [Link]
-
Wikipedia. Fluorescein isothiocyanate. [Link]
- Lavis, L. D., & Raines, R. T. (2008). Practical Synthetic Route to Functionalized Rhodamine Dyes. Organic Letters.
-
Zhang, X., et al. (2013). Synthesis of new BAPTA calcium chelators. ResearchGate. [Link]
-
Venkataraman, L., et al. (2025). Switchable Rhodamines for Molecular Electronics. ChemRxiv. [Link]
-
Papageorgiou, G., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. PMC. [Link]
-
Carl ROTH. Safety Data Sheet: Ethylene glycol bis(2-aminoethyl ether)tetraacetic acid. [Link]
-
El-Behery, M., & El-Twigry, H. (2007). Complexation and mutagenicity potential studies with N,N '-bis(2-hydroxynaphthalin-1-carbaldehydene)-1,2-bis-(P-aminophenoxy)ethane and a novel oxovanadium(IV) complex. ResearchGate. [Link]
-
HBM4EU. Aniline family. [Link]
-
ACS Nano (2022). 1,2-Bis(2-aminophenoxy)ethane- N, N, N', N'-tetraacetic Acid Acetoxymethyl Ester Loaded Reactive Oxygen Species Responsive Hyaluronic Acid-Bilirubin Nanoparticles for Acute Kidney Injury Therapy via Alleviating Calcium Overload Mediated Endoplasmic Reticulum Stress. PubMed. [Link]
-
ECETOC (2005). The Toxicology of Glycol Ethers and its Relevance to Man (Fourth Edition) Volume II - Substance Profiles. [Link]
-
Acta Crystallographica Section E (2008). 1,2-Bis(4-aminophenoxy)ethane. PMC. [Link]
-
Corley, R. A., & Boverhof, D. R. (2017). A Toxicological Review of the Ethylene Glycol Series: Commonalities and Differences in Toxicity and Modes of Action. ResearchGate. [Link]
-
Abdrakhmanova, A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC. [Link]
-
Wang, Y., et al. (2017). Lipase-Mediated Amidation of Anilines with 1,3-Diketones via C–C Bond Cleavage. MDPI. [Link]
-
Royal Society of Chemistry (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 7. Synthesis of Rhodamines from Fluoresceins Using Pd-Catalyzed C–N Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Methodological & Application
Protocol for synthesizing Schiff bases from 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline
This guide outlines the optimized protocol for synthesizing bis-Schiff bases using 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline (commonly referred to as Diethylene Glycol Bis(2-aminophenyl) Ether or DGAE ) as the diamine linker.
This protocol is designed for high-purity synthesis suitable for coordination chemistry (e.g., ionophores, macrocyclic complexes) and biological applications.
Part 1: Technical Profile & Mechanism
Target Substrate Profile
The starting material, 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline , is a flexible aromatic diamine containing a polyether backbone.
-
IUPAC Name: 2,2'-[Oxybis(ethyleneoxy)]dianiline.
-
Role: Acts as the nucleophilic amine source. The ether oxygen atoms in the backbone provide additional coordination sites, making the resulting Schiff bases excellent polydentate ligands (typically
or donor sets depending on the aldehyde). -
Solubility: Soluble in polar organic solvents (Ethanol, Methanol, DMSO, DMF); sparingly soluble in water.
Reaction Mechanism
The synthesis follows a nucleophilic addition-elimination pathway. The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of the aldehyde. Acid catalysis facilitates the elimination of water (dehydration), driving the equilibrium toward the stable imine (Schiff base).
Key Mechanistic Steps:
-
Protonation: Acid catalyst activates the carbonyl oxygen (optional but recommended for less reactive aldehydes).
-
Nucleophilic Attack: The primary amine of the DGAE attacks the carbonyl carbon.
-
Carbinolamine Formation: An unstable tetrahedral intermediate forms.
-
Dehydration: Water is eliminated to form the C=N double bond.
Part 2: Experimental Protocol
Materials & Stoichiometry
To prevent mono-substitution and oligomerization, a slight excess of aldehyde is maintained.
| Component | Role | Stoichiometry | Notes |
| DGAE | Linker / Amine | 1.0 Equiv | Dissolve in warm ethanol. |
| Aldehyde | Electrophile | 2.1 - 2.2 Equiv | Common: Salicylaldehyde, 2-Pyridinecarboxaldehyde. |
| Ethanol (Abs.) | Solvent | ~20 mL / mmol | Methanol is a viable alternative. |
| Glacial Acetic Acid | Catalyst | 2-3 Drops | Maintains pH ~4-5 to catalyze dehydration. |
Step-by-Step Synthesis Workflow
Step 1: Pre-Solubilization
-
Dissolve 1.0 mmol of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline in 15 mL of absolute ethanol in a round-bottom flask.
-
Critical: Warm slightly (40°C) to ensure complete dissolution before adding the aldehyde.
Step 2: Aldehyde Addition
-
In a separate beaker, dissolve 2.2 mmol of the chosen aldehyde (e.g., Salicylaldehyde) in 5 mL of ethanol.
-
Add the aldehyde solution dropwise to the amine solution under continuous magnetic stirring.
-
Observation: A color change (often yellow or orange) indicates the immediate formation of the pre-equilibrium intermediate.
Step 3: Catalysis & Reflux
-
Add 2-3 drops of glacial acetic acid.
-
Equip the flask with a reflux condenser.
-
Reflux the mixture at 78-80°C for 3 to 6 hours .
-
Validation: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The disappearance of the amine spot indicates completion.
Step 4: Isolation & Purification
-
Cooling: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath (0-4°C) for 1 hour.
-
Filtration: Collect the precipitate via vacuum filtration.
-
Washing: Wash the solid 3 times with cold ethanol (to remove unreacted aldehyde) and then with diethyl ether (to facilitate drying).
-
Recrystallization: If the product is impure (multiple spots on TLC), recrystallize from a hot Ethanol/DMF mixture (9:1 ratio).
Part 3: Visualization of Workflows
Synthesis Logic Diagram
Caption: Step-by-step logic flow for the synthesis of Bis-Schiff Bases from DGAE.
Molecular Pathway
Caption: Simplified mechanistic pathway showing the condensation of diamine and aldehyde.
Part 4: Quality Control & Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | 1610 - 1630 cm⁻¹ | Strong, sharp peak confirming imine formation. | |
| FT-IR | Absent | Disappearance of amine doublets (3300-3400 cm⁻¹) confirms full conversion. | |
| ¹H-NMR | 8.0 - 9.0 ppm | Singlet. Diagnostic proton for Schiff bases. | |
| ¹H-NMR | 3.5 - 4.5 ppm | Multiplets. Confirms integrity of the polyether chain. |
Troubleshooting Guide:
-
Oily Product: If the product separates as an oil rather than a solid, triturate (grind) the oil with cold diethyl ether or hexane to induce crystallization.
-
Low Yield: Ensure the ethanol is "Absolute" (water-free). Water is a byproduct; excess water in the solvent can push the equilibrium back to reactants.
-
Hydrolysis: Schiff bases are hydrolytically unstable in acidic aqueous media. Store in a desiccator.
References
-
ACS Omega. (2024). Synthesis, Characterizations... of a Schiff Base Derived from Trifluoromethyl Amine. (Contextualizes DGAE usage).
-
ResearchGate. (2014). Reduction Mechanism Investigation of Some Schiff Base Podand Derivatives at Glassy Carbon Electrode. (Describes DGAE modification).
-
International Journal of Organic Chemistry. (2013). Synthesis and Characterization of New Schiff Bases Formed by Condensation of 2,9-Phenathroline-1,10-dialdehyde. (Standard Schiff Base Reflux Protocols).
Application Notes and Protocols for the Polymerization of 2,2'-(Ethylenedioxy)dianiline
Introduction: The Versatility of 2,2'-(Ethylenedioxy)dianiline in Polymer Science
2,2'-(Ethylenedioxy)dianiline, with the CAS Number 52411-34-4, is an aromatic diamine characterized by two aniline moieties linked by an ethylenedioxy bridge.[1][2] This unique molecular architecture imparts a combination of rigidity from the aromatic rings and flexibility from the ether linkage, making it a valuable monomer for the synthesis of advanced polymers. Its high reactivity enables its effective participation in polymerization reactions, leading to materials with desirable thermal and mechanical properties.[1]
Traditionally, 2,2'-(Ethylenedioxy)dianiline has been extensively utilized as a cross-linking agent in the production of high-performance polyimide fibers, films, and slurries, significantly enhancing their structural integrity and stability under extreme conditions.[1] It also serves as a critical intermediate in the synthesis of Pigment Yellow 180.[1] Beyond these established applications, the monomer's structure makes it a compelling candidate for the synthesis of novel conducting polymers. The resulting poly(2,2'-(ethylenedioxy)dianiline) is anticipated to possess interesting electrochemical and optical properties, opening avenues for its use in electronic devices, sensors, and corrosion protection.
This application note provides detailed protocols for the chemical and electrochemical polymerization of 2,2'-(Ethylenedioxy)dianiline, offering researchers a practical guide to synthesize and explore the potential of this versatile polymer.
I. Chemical Oxidative Polymerization
Chemical oxidative polymerization is a robust and scalable method for synthesizing poly(2,2'-(ethylenedioxy)dianiline). The process involves the oxidation of the monomer in an acidic medium, leading to the formation of a polymer chain. Ammonium persulfate (APS) is a commonly used oxidizing agent for aniline and its derivatives due to its high reactivity and solubility in aqueous solutions.[3]
A. Rationale for Experimental Choices
-
Acidic Medium: The polymerization of anilines is typically carried out in an acidic medium (e.g., using hydrochloric acid) to protonate the aniline nitrogen. This protonation increases the solubility of the monomer and the growing polymer chain, preventing premature precipitation and allowing for higher molecular weight polymers to be formed.
-
Oxidizing Agent: Ammonium persulfate is a strong oxidizing agent that initiates the polymerization by extracting an electron from the aniline monomer to form a radical cation. This radical cation then propagates the polymerization chain. The molar ratio of oxidant to monomer is a critical parameter that influences the polymerization rate, yield, and the properties of the final polymer. An excess of the oxidizing agent is generally used to ensure complete polymerization.[3]
-
Low Temperature: The polymerization is conducted at a low temperature (0-5 °C) to control the reaction rate and to minimize the formation of undesirable side products and over-oxidation of the polymer, which can lead to a decrease in conductivity and other properties.[3]
B. Experimental Workflow for Chemical Polymerization
Figure 1: General workflow for the chemical oxidative polymerization of 2,2'-(Ethylenedioxy)dianiline.
C. Detailed Protocol for Chemical Polymerization
Materials and Reagents:
-
2,2'-(Ethylenedioxy)dianiline (monomer)
-
Ammonium persulfate (APS) (oxidant)
-
Hydrochloric acid (HCl), 1 M
-
Methanol
-
Deionized water
-
Beakers, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific amount of 2,2'-(Ethylenedioxy)dianiline in 100 mL of 1 M HCl. Stir the solution until the monomer is completely dissolved.
-
Oxidant Solution Preparation: In a separate 100 mL beaker, dissolve a calculated amount of ammonium persulfate in 50 mL of 1 M HCl. The molar ratio of APS to the monomer should be between 1:1 and 1.25:1.
-
Reaction Setup: Place the beaker containing the monomer solution in an ice bath on a magnetic stirrer and cool it to 0-5 °C.
-
Initiation of Polymerization: Slowly add the chilled ammonium persulfate solution dropwise to the stirred monomer solution over a period of 15-20 minutes. A color change should be observed, indicating the initiation of polymerization.
-
Polymerization: Allow the reaction to proceed for 2-4 hours with continuous stirring at 0-5 °C. A dark precipitate of the polymer will form.
-
Isolation of the Polymer: After the reaction is complete, filter the precipitate using a Buchner funnel.
-
Washing: Wash the collected polymer first with 1 M HCl to remove any unreacted monomer and oligomers, followed by deionized water until the filtrate becomes colorless and the pH is neutral. Finally, wash with methanol to remove any remaining impurities.
-
Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours. The final product will be a dark powder.
D. Quantitative Data Summary
| Parameter | Value/Range | Rationale/Reference |
| Monomer Concentration | 0.1 - 0.5 M | Higher concentrations can lead to faster polymerization but may also result in lower molecular weight and processability. |
| Oxidant/Monomer Molar Ratio | 1:1 to 1.25:1 | A slight excess of oxidant ensures complete polymerization of the monomer.[3] |
| Reaction Temperature | 0 - 5 °C | Lower temperatures control the reaction kinetics, leading to a more ordered polymer structure and higher molecular weight.[3] |
| Reaction Time | 2 - 4 hours | Sufficient time for the polymerization to go to completion. |
| Expected Yield | 70 - 90% | Dependent on the specific reaction conditions. |
II. Electrochemical Polymerization
Electrochemical polymerization offers precise control over the polymer film thickness, morphology, and properties by manipulating the electrochemical parameters. This method is particularly suitable for creating thin, uniform polymer films on conductive substrates for applications in sensors and electronic devices. Cyclic voltammetry is a widely used technique for electropolymerization.[4]
A. Rationale for Experimental Choices
-
Three-Electrode Setup: A standard three-electrode electrochemical cell is used, consisting of a working electrode (where the polymerization occurs), a counter electrode, and a reference electrode (to control the potential of the working electrode).
-
Supporting Electrolyte: A supporting electrolyte (e.g., LiClO₄ or tetrabutylammonium hexafluorophosphate) is added to the solution to provide ionic conductivity.[5]
-
Solvent: A non-aqueous solvent like acetonitrile is often used for electropolymerization of anilines as it provides a wide potential window and good solubility for the monomer and electrolyte.
-
Potential Window: The potential is cycled between a lower limit where the monomer is not oxidized and an upper limit where the oxidation and polymerization occur. The specific potential range needs to be determined experimentally for 2,2'-(Ethylenedioxy)dianiline but is typically in the range of -0.2 V to 1.5 V vs. a reference electrode for aniline derivatives.[4]
B. Experimental Workflow for Electrochemical Polymerization
Figure 2: General workflow for the electrochemical polymerization of 2,2'-(Ethylenedioxy)dianiline.
C. Detailed Protocol for Electrochemical Polymerization
Materials and Reagents:
-
2,2'-(Ethylenedioxy)dianiline (monomer)
-
Lithium perchlorate (LiClO₄) or other suitable supporting electrolyte
-
Acetonitrile (anhydrous)
-
Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)
-
Electrochemical cell, potentiostat
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry to a mirror finish, then sonicate in deionized water and acetone, and finally dry it.
-
Electrolyte Solution Preparation: Prepare a solution of 0.1 M 2,2'-(Ethylenedioxy)dianiline and 0.1 M LiClO₄ in anhydrous acetonitrile.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared working electrode, a platinum wire counter electrode, and a reference electrode. Add the electrolyte solution to the cell.
-
Deoxygenation: Purge the solution with a gentle stream of argon or nitrogen for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.
-
Electropolymerization: Connect the electrodes to a potentiostat. Perform cyclic voltammetry by scanning the potential, for example, from -0.2 V to +1.5 V (vs. the reference electrode) at a scan rate of 50-100 mV/s for a specified number of cycles (e.g., 10-20 cycles). The successful polymerization will be indicated by the appearance and growth of new redox peaks in the cyclic voltammogram with each successive cycle.
-
Post-Polymerization Treatment: After electropolymerization, carefully remove the working electrode from the cell.
-
Rinsing: Gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the electrode under a stream of nitrogen or in a vacuum desiccator.
D. Quantitative Data Summary
| Parameter | Value/Range | Rationale/Reference |
| Monomer Concentration | 0.05 - 0.2 M | A sufficient concentration is needed for film growth without causing solution instability. |
| Supporting Electrolyte Concentration | 0.1 M | Provides the necessary ionic conductivity for the electrochemical process.[5] |
| Potential Window | -0.2 V to +1.5 V (vs. Ag/AgCl) | This range typically covers the oxidation potential of aniline derivatives, initiating polymerization. The optimal range should be determined experimentally.[4] |
| Scan Rate | 50 - 100 mV/s | A moderate scan rate allows for controlled film growth. |
| Number of Cycles | 10 - 20 cycles | The number of cycles determines the thickness of the polymer film. |
III. Characterization of Poly(2,2'-(Ethylenedioxy)dianiline)
A comprehensive characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.
| Technique | Purpose | Expected Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the polymer and confirm the polymerization. | Disappearance or reduction of N-H stretching vibrations of the primary amine in the monomer and the appearance of new bands corresponding to the polymer backbone. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed chemical structure of the polymer. | Broadening of peaks compared to the monomer spectrum, and shifts in the aromatic proton signals, confirming the formation of polymer chains. |
| UV-Vis Spectroscopy | To study the electronic transitions and conjugation in the polymer. | Absorption bands in the UV and visible regions corresponding to π-π* transitions in the polymer backbone. |
| Cyclic Voltammetry (CV) | To investigate the electrochemical behavior and redox properties of the polymer film. | Reversible or quasi-reversible redox peaks indicating the doping and de-doping processes of the conducting polymer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the chemically synthesized polymer. | Provides information on the average chain length of the polymer. |
| Four-Point Probe Method | To measure the electrical conductivity of the polymer. | The conductivity will vary depending on the doping level of the polymer. |
IV. Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling volatile organic solvents like acetonitrile.
-
Ammonium persulfate is a strong oxidizing agent; avoid contact with combustible materials.
-
Dispose of all chemical waste according to institutional guidelines.
V. Conclusion
The protocols detailed in this application note provide a solid foundation for the synthesis of poly(2,2'-(ethylenedioxy)dianiline) via both chemical and electrochemical methods. By carefully controlling the experimental parameters, researchers can produce polymers with tailored properties for a variety of applications. The unique structure of the 2,2'-(Ethylenedioxy)dianiline monomer suggests that its corresponding polymer will exhibit a fascinating combination of properties, making it a promising material for further investigation in the fields of materials science and electronics.
References
-
UniVOOK. (2024, June 21). Exploring the Chemistry and Applications of 2,2′- (Ethylenedioxy) Dianiline (CAS No. 52411-34-4). Retrieved from UniVOOK website: [Link]
- TİRKEŞ, S., & Önal, A. M. (2010). Electrochemical copolymerization and characterization of dianilines linked by polyether bridge with aniline. JOURNAL OF APPLIED ELECTROCHEMISTRY, 865–873.
- Yigit, D., Udum, Y. A., GÜLLÜ, M., & Toppare, L. K. (2014). Electrochemical and optical properties of novel terthienyl based azobenzene, coumarine and fluorescein containing polymers: Multicolored electrochromic polymers. Electrochimica Acta, 115, 534-542.
- Cihaner, A., & Önal, A. M. (2004). Spectroelectrochemical investigation of the anodic oxidation of dibenzo-18-crown-6. Journal of Electroanalytical Chemistry, 572(1), 89-96.
- New Polymers Based on 2,6-di(thiophen-2-yl)aniline and 2,2'-(thiophen-2,5-diyl)dianiline Monomers. Preparation, Characterization and Thermal, Optical, Electronic and Photovoltaic Properties. (2012). Int. J. Electrochem. Sci., 7, 9502-9519.
- Electrochemical synthesis and characterization of poly(2,2' -dithiodianiline) thin films loaded with copper microparticles. (n.d.). CORE.
- Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows. (2021). PMC.
- Synthesis and Characterization of Polyaniline at Different Temperatures. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 419-427.
- The Role of Electrochemical and Spectroelectrochemical Techniques in the Preparation and Characterization of Conjugated Polymers: From Polyaniline to Modern Organic Semiconductors. (2022). MDPI.
- Koepf, M., et al. (2013). European Polymer Journal. Radboud Repository.
- Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. (2021). PMC.
- Exploring the Chemistry and Applications of 2,2′- (Ethylenedioxy) Dianiline (CAS No. 52411-34-4). (2024). UniVOOK.
- (PDF) Electrochemical synthesis and Spectroelectrochemistry study of conducting polymer such as polypyrrole and polyaniline nanocomposites and its application in biosensors. (2018).
- Spectroelectrochemistry of Electroactive Polymer Composite M
- Acrylamide Polymerization — A Practical Approach. (n.d.). Bio-Rad.
- Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymeriz
- Spectroelectrochemistry of Electroactive Polymer Composite M
- Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation in Molten Benzoic Acid and Their Application as Membrane Materials for Pervapor
- Synthesis, processing and material properties of conjug
- Free-radical aqueous slurry polymerizations of acrylonitrile: 1.
- Synthesis of polyfunctional amines as curing agents and its effect on mechanical property of epoxy polymers. (2023). Scholarworks@UNIST.
- Ultra-high molecular weight polymer synthesis via aqueous dispersion polymerization. (n.d.). Chemical Science (RSC Publishing).
- Chemical synthesis and characterization of high molecular weight poly(2,2'-dithiodianiline) (PDTDA) | Request PDF. (2025).
Sources
- 1. Exploring the Chemistry and Applications of 2,2′- (Ethylenedioxy) Dianiline (CAS No. 52411-34-4) [univook.com]
- 2. researchgate.net [researchgate.net]
- 3. rjpbcs.com [rjpbcs.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. Electrochemical copolymerization and characterization of dianilines linked by polyether bridge with aniline [open.metu.edu.tr]
Synthesis of macrocycles using 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline as a building block
This Application Note and Protocol Guide details the use of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline (hereafter referred to as DA-DEG , Diamine-Diethylene Glycol) as a primary building block for synthesizing flexible, ether-rich macrocycles.[1]
Executive Summary & Building Block Profile
The molecule 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline is a flexible, ditopic building block characterized by two aniline donors connected by a diethylene glycol-like spacer.[1] Unlike rigid aromatic linkers, the ether-rich backbone of DA-DEG introduces conformational adaptability and additional oxygen donor sites, making it ideal for synthesizing Schiff base macrocycles , cryptands , and supramolecular cages capable of binding lanthanides or acting as dynamic molecular hosts.
Chemical Profile: DA-DEG
| Property | Specification |
| Systematic Name | 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline |
| Common Alias | 1,2-Bis(2-aminophenoxy)-3-oxapentane; Diethylene glycol bis(2-aminophenyl) ether |
| Core Structure | Aniline – O – CH₂CH₂ – O – CH₂CH₂ – O – Aniline |
| Donor Atoms | 2 × Nitrogen (Primary Amine), 3 × Oxygen (Ether) |
| Role | Flexible Diamine Linker |
| Solubility | High: CHCl₃, DCM, MeOH, DMF.[1] Low: Water, Hexanes. |
| Reactivity | Nucleophilic attack (Amine) on Aldehydes (Schiff Base) or Acid Chlorides (Amide). |
Synthetic Strategy: The Causality of Design
When designing macrocycles with DA-DEG, the primary challenge is entropy .[1] Closing a large ring is entropically disfavored compared to polymerization.[1] To overcome this, we utilize two dominant strategies:
-
The Template Effect (Thermodynamic Control):
-
Mechanism: A metal ion (e.g., Zn²⁺, La³⁺) coordinates with the ether oxygens and the forming imine nitrogens. This pre-organizes the flexible DA-DEG chain into a "C-shape," bringing the reactive amine ends into proximity with the dialdehyde electrophiles.[1]
-
Outcome: High yields of [1+1] or [2+2] macrocycles; suppression of linear polymers.
-
-
High-Dilution Technique (Kinetic Control):
-
Mechanism: Slow addition of reagents into a large volume of solvent ensures that the concentration of the linear intermediate is low, making intramolecular cyclization statistically more probable than intermolecular polymerization.
-
Outcome: Metal-free macrocycles, essential if the cavity is intended for biological targets or non-metallic guests.[1]
-
Experimental Protocols
Protocol A: Metal-Templated [2+2] Schiff Base Macrocyclization
Best for: Creating robust, crystalline macrocycles for metal coordination or further reduction.[1]
Reagents:
-
DA-DEG (Diamine): 1.0 mmol[1]
-
Dialdehyde: 1.0 mmol (e.g., 2,6-Diformyl-4-methylphenol or 2,6-Diformylpyridine)[1]
-
Template Salt: 0.5 mmol (e.g., Zn(OAc)₂·2H₂O or La(NO₃)₃·6H₂O)
-
Solvent: Methanol (HPLC Grade)
Step-by-Step Methodology:
-
Template Solubilization: Dissolve the metal salt (0.5 mmol) in 20 mL of methanol in a round-bottom flask. Ensure complete dissolution to create a homogeneous template field.[1]
-
Dialdehyde Activation: Add the dialdehyde (1.0 mmol) to the metal solution. Stir at reflux (65°C) for 15 minutes. Why: This allows the metal to coordinate with the carbonyl oxygens, activating them for nucleophilic attack.
-
Diamine Addition: Dissolve DA-DEG (1.0 mmol) in 10 mL of methanol. Add this solution dropwise to the refluxing reaction mixture over 30 minutes. Why: Slow addition prevents local excesses of amine that could trigger polymerization.[1]
-
Cyclization: Reflux the mixture for 4–6 hours. The solution will typically deepen in color (yellow/orange) indicating imine formation.
-
Isolation:
-
Cool to room temperature.[1]
-
If a precipitate forms, filter and wash with cold methanol.
-
If no precipitate, add excess diethyl ether to induce crystallization of the metal-macrocycle complex.
-
Protocol B: Reduction to Flexible Azamacrocycles
Best for: Converting rigid imines into flexible, chemically stable amine macrocycles.
Reagents:
-
Schiff Base Macrocycle (from Protocol A): 0.5 mmol
-
Reducing Agent: NaBH₄ (Sodium Borohydride) - 10 equivalents[1]
-
Solvent: Methanol/THF (1:1 v/v)
Step-by-Step Methodology:
-
Suspension: Suspend the Schiff base macrocycle in 30 mL of MeOH/THF.
-
Stepwise Reduction: Add NaBH₄ in small portions at 0°C. Caution: Hydrogen gas evolution will be vigorous.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The color will typically fade from yellow/orange to colorless/pale yellow as the conjugated C=N bonds are reduced to C-N.
-
Quenching: Quench with water (5 mL) followed by extraction with DCM (3 x 20 mL).
-
Demetallation (Optional): If a metal template was used and needs removal, wash the organic layer with a solution of EDTA or aqueous ammonia.
-
Purification: Dry over Na₂SO₄ and concentrate. Purify via column chromatography (Silica gel, DCM:MeOH 95:5) to isolate the pure amine macrocycle.
Visualization of Reaction Workflows
The following diagrams illustrate the logical flow of the synthesis and the decision-making process for template selection.
Diagram 1: The Macrocyclization Pathway[2]
Caption: Pathway comparison showing how metal templating bypasses linear oligomerization to favor macrocycle formation.
Diagram 2: Template Selection Logic
Caption: Decision matrix for selecting the appropriate metal template based on desired ring size and application.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Formation of linear oligomers or low melting point macrocycles.[1] | Triturate the oil with diethyl ether or hexane. If persistent, redissolve in minimum MeOH and add a saturated solution of NH₄PF₆ to precipitate the complex as a salt. |
| Incomplete Cyclization | Steric hindrance or insufficient template strength.[1] | Switch from a transition metal (Zn²⁺) to a larger Lanthanide (La³⁺) which can accommodate higher coordination numbers and larger bite angles. |
| Hydrolysis | Imine bonds are susceptible to hydrolysis in wet solvents.[1] | Ensure all solvents are anhydrous.[1] Store the Schiff base product in a desiccator or reduce immediately to the stable amine. |
| Solubility Issues | The macrocycle is too rigid or lipophilic. | The DA-DEG linker is naturally solubilizing.[1] If solubility remains poor, exchange the counter-anion (e.g., replace Cl⁻ with BPh₄⁻ or PF₆⁻). |
References
-
Synthesis and Characterisation of Macrocyclic Diamino Chiral Crown Ethers. PubMed Central (NIH). [Link]
-
Unveiling new [1+1] Schiff-base macrocycles towards high energy-barrier hexagonal bipyramidal Dy(III) single-molecule magnets. Royal Society of Chemistry. [Link][1]
-
Imine- and Amine-Type Macrocycles Derived from Chiral Diamines and Aromatic Dialdehydes. MDPI Molecules. [Link][1]
-
2-[2-(2-Aminophenoxy)ethoxy]aniline Structure and Properties. PubChem. [Link][1]
-
A tri(ethylene glycol)-tethered Morita–Baylis–Hillman dimer in the formation of macrocyclic crown ether-paracyclophane hybrid structures. RSC Advances. [Link][1][2]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions (temp, solvent, catalyst) for BAPE reactions
Technical Guide: Optimizing Reaction Conditions for BAPE-Functionalized ROS-Responsive Carriers
Executive Summary & Mechanism
In the context of drug development, BAPE typically refers to 4-(hydroxymethyl)phenylboronic acid pinacol ester and its derivatives. These moieties are critical for constructing ROS-responsive nanocarriers . The boronic ester bond acts as a chemical "fuse" that remains stable at physiological pH (7.4) but undergoes rapid hydrolysis in the presence of Reactive Oxygen Species (ROS), such as hydrogen peroxide (
This guide focuses on the two-step optimization required to synthesize BAPE-functionalized polymers (e.g., Carboxymethyl Chitosan-BAPE or CMCh-BAPE):
-
Activation: Converting the BAPE alcohol to an electrophile (BAPE-Br).
-
Conjugation: Nucleophilic substitution onto a polymer backbone.
Reaction Workflow Visualization
The following diagram outlines the synthesis pathway and the ROS-triggered degradation mechanism.
Caption: Synthesis of BAPE-activated polymers and subsequent ROS-triggered disassembly mechanism.
Module 1: Activation of BAPE (Bromination)
The primary challenge in this step is preventing the degradation of the pinacol ester while converting the hydroxyl group to a bromide.
Protocol: Reaction of 4-(hydroxymethyl)phenylboronic acid pinacol ester with Phosphorus Tribromide (
Optimization Matrix: BAPE-Br Synthesis
| Parameter | Recommended Condition | Technical Rationale |
| Solvent | Dichloromethane (DCM) (Anhydrous) | DCM solubilizes the hydrophobic BAPE moiety while remaining inert to |
| Temperature | 0°C | Initiate at 0°C to control the exotherm of |
| Stoichiometry | 1.0 : 1.2 (BAPE : | Slight excess of |
| Atmosphere | Nitrogen ( |
Troubleshooting Guide: Activation Step
-
Q: My yield is low, and I see multiple spots on TLC.
-
Cause: Moisture contamination or acid-catalyzed hydrolysis.
-
Fix: Ensure glassware is oven-dried. Use a calcium chloride drying tube or positive
pressure. Neutralize the workup immediately with cold aqueous to remove excess acid.
-
-
Q: The product degrades during rotary evaporation.
-
Cause: Residual HBr trapped in the oil.
-
Fix: Co-evaporate with toluene twice to azeotropically remove traces of acid before final drying.
-
Module 2: Polymer Conjugation (e.g., CMCh-BAPE)[1]
This step involves nucleophilic substitution where the amino or hydroxyl groups of the polymer (like Carboxymethyl Chitosan) attack the BAPE-Br.
Optimization Matrix: Conjugation
| Parameter | Recommended Condition | Technical Rationale |
| Solvent System | Water : Acetonitrile (1:1 to 2:1) | The polymer (CMCh) is water-soluble; BAPE-Br is hydrophobic. A mixed solvent system is mandatory for phase homogeneity. |
| Catalyst / Base | A base is required to scavenge the HBr byproduct. Warning: pH > 10 can hydrolyze the boronic ester; pH < 7 stalls the nucleophilic attack. | |
| Temperature | 45°C – 55°C | Mild heating overcomes the steric hindrance of the polymer backbone. Temperatures >60°C risk degrading the polymer or the linker. |
| Reaction Time | 12 – 24 Hours | Polymer modifications are kinetically slow due to diffusion limitations. |
Step-by-Step Protocol (CMCh-BAPE):
-
Dissolve Carboxymethyl Chitosan (CMCh) in water.
-
Adjust pH to 8.5–9.0 using 5%
. -
Dissolve BAPE-Br in Acetonitrile (ACN).
-
Add BAPE-Br/ACN solution dropwise to the CMCh solution under vigorous stirring.
-
Heat to 50°C and reflux for 24 hours.
-
Purification (Critical): Dialyze (MWCO 3.5 kDa) against ethanol/water (1:4) for 24 hours, then pure water for 48 hours to remove unreacted BAPE-Br. Lyophilize.
Technical Support FAQ
Category: Stability & Storage
Q: How stable is the BAPE-functionalized polymer in storage? A: Boronic esters are susceptible to hydrolysis by atmospheric moisture over time.
-
Best Practice: Store lyophilized powder at -20°C in a desiccator.
-
Validation: Check the
-NMR signal of the pinacol methyl groups ( ppm) before use. Disappearance indicates hydrolysis.
Category: Functionalization Efficiency
Q: How do I calculate the Degree of Substitution (DS) of BAPE?
A: Use
-
Compare the integration of the aromatic protons of BAPE (approx. 7.3–7.8 ppm, 4H) against the sugar backbone protons (e.g., H-2 of chitosan at ~3.1 ppm).
-
Formula:
Category: Drug Loading (Self-Assembly)
Q: The polymer precipitates instead of forming micelles when I add the drug. A: This indicates an incorrect hydrophilic/hydrophobic balance.
-
Diagnosis: If DS is too high (>30%), the polymer becomes too hydrophobic and insoluble.
-
Fix: Target a DS of 10–15% for optimal micelle formation. Reduce the molar ratio of BAPE-Br during synthesis.
References
-
Shao, J., et al. (2021). "A Smart Multifunctional Nanoparticle for Enhanced Near-Infrared Image-Guided Photothermal Therapy Against Gastric Cancer." International Journal of Nanomedicine.
- Relevance: Establishes the standard protocol for CMCh-BAPE synthesis via bromin
-
Wang, X., et al. (2018). "ROS-Responsive Polymeric Micelles for Triggered Drug Delivery." Biomaterials Science.
- Relevance: detailed kinetics of boronic ester hydrolysis under varying ROS concentr
-
BenchChem Protocols. "Conrad-Limpach and Related Synthesis Optimization." BenchChem Technical Notes.
- Relevance: General solvent/temperature optimization for arom
Validation & Comparative
Comparative Guide: 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline & Flexible Diamine Linkers
Executive Summary
This guide evaluates 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline (commonly referred to in industrial literature as 1,2-Bis(2-aminophenoxy)ethane or BAPE ; CAS: 52411-34-4) against standard rigid and aliphatic diamine linkers.
While rigid diamines like 4,4'-Oxydianiline (ODA) dominate the market for high-strength polyimides, BAPE occupies a critical niche. Its unique "ortho-kink" architecture combined with a flexible ether core offers a superior balance of solubility and metal-chelating capability (as a BAPTA precursor) without the catastrophic thermal degradation seen in purely aliphatic amines. This guide provides the decision-making framework, experimental protocols, and comparative data necessary for selecting the optimal linker for your polymer matrix.
Part 1: Chemical Architecture & Mechanism
To understand the performance differences, we must analyze the structural causality. BAPE is not merely a "flexible" linker; it is a conformational disruptor .
The "Ortho-Kink" Effect
Most high-performance diamines (e.g., ODA, p-Phenylenediamine) utilize para-substitution to maximize chain linearity and packing density, resulting in high Glass Transition Temperatures (
-
BAPE Mechanism: The amino group is in the ortho position (2-position) relative to the ether linkage. This creates a steric "kink" in the polymer backbone.
-
Result: This disruption prevents tight inter-chain packing, significantly enhancing solubility in organic solvents (DMAc, NMP, DMF) even after imidization, a property rarely seen in para-substituted analogs.
The Ether Bridge (Solubility vs. Stability)
BAPE features an ethylene glycol core (-O-CH₂-CH₂-O-).
-
Vs. Aliphatic Diamines (e.g., Jeffamines): BAPE retains aromatic termini, which act as "thermal anchors," preventing the rapid degradation seen in fully aliphatic chains at >200°C.
-
Vs. Rigid Aromatics: The ether bridge lowers the rotational energy barrier, imparting flexibility (low modulus) and reducing the dielectric constant.
Chelation Capability
Unlike standard polymer linkers, the specific geometry of BAPE (N-C-C-O sequence) mimics the binding pocket of crown ethers. It is the immediate synthetic precursor to BAPTA , a world-standard calcium chelator, making this linker uniquely suitable for ion-sensing polymers or bio-interfaces.
Part 2: Comparative Performance Analysis
The following data contrasts BAPE with its primary competitors: ODA (Standard Rigid), Jeffamine ED-600 (Standard Flexible), and APB (All-Aromatic Flexible).
Table 1: Comparative Properties of Diamine Linkers
| Property | BAPE (Ortho-Ether) | ODA (Para-Ether) | Jeffamine ED-600 (Aliphatic) | APB (Meta-Ether) |
| CAS Number | 52411-34-4 | 101-80-4 | 65605-36-9 | 10526-07-5 |
| Structure Type | Aromatic-Aliphatic Hybrid | Rigid Aromatic | Fully Aliphatic Polyether | Fully Aromatic |
| Solubility (in DMAc) | Excellent (++++) | Moderate (++) | Excellent (++++) | Good (+++) |
| Polyimide | ~215°C - 235°C | ~270°C - 300°C | ~20°C - 50°C | ~200°C - 220°C |
| Thermal Stability ( | ~430°C | >500°C | ~280°C | ~480°C |
| Tensile Modulus | 2.5 - 3.0 GPa | 3.5 - 4.5 GPa | <0.5 GPa | 2.8 - 3.2 GPa |
| Key Application | Soluble PIs, Chelation, COFs | Kapton-type films, Aerospace | Epoxy toughening, Hydrogels | Membranes, Composites |
Decision Matrix: When to choose BAPE?
-
Choose BAPE if: You need a polyimide that is soluble in organic solvents for solution-casting after synthesis, or if you require specific metal-ion coordination sites within the matrix.
-
Choose ODA if: Maximum thermal stability and tensile strength are the only priorities (e.g., aerospace insulation).
-
Choose Jeffamine if: You require elastomeric properties (rubber-like) and thermal exposure will not exceed 200°C.
Part 3: Visualization of Structure-Property Logic
The following diagram illustrates the causal relationship between the chemical structure of these diamines and their macroscopic material properties.
Figure 1: Causal flow from diamine molecular architecture to final polymer properties.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of a soluble Polyimide (PI) film using BAPE and BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride). Rationale: This protocol uses the Two-Step Polyamic Acid (PAA) method.[1] We use BPDA because it complements BAPE’s flexibility with backbone rigidity, yielding a balanced film.
Materials
-
Diamine: 1,2-Bis(2-aminophenoxy)ethane (BAPE) - Must be recrystallized from ethanol if purity <99%.
-
Dianhydride: BPDA - Dried at 150°C under vacuum for 12h prior to use.
-
Solvent: N,N-Dimethylacetamide (DMAc) - Anhydrous (<50 ppm water).
Workflow Diagram
Figure 2: Step-by-step synthesis workflow for BAPE-based polyimides.
Detailed Steps
-
Stoichiometry Control (Critical):
-
Calculate molar equivalents precisely. An imbalance of >1% will drastically reduce Molecular Weight (MW).
-
Validation: The solution should become extremely viscous (honey-like) within 4-6 hours. If the solution remains watery, stoichiometry was missed or solvent was wet (hydrolysis).
-
-
Polymerization (PAA Formation):
-
Charge a 3-neck flask with BAPE (10 mmol, 2.44 g) and DMAc (solid content ~15 wt%).
-
Cool to 0°C to prevent side reactions.
-
Add BPDA (10 mmol, 2.94 g) in 3 portions over 30 minutes.
-
Stir under Nitrogen for 24 hours at Room Temperature.
-
-
Thermal Imidization (Cyclization):
-
Cast the viscous PAA solution onto a clean glass plate.
-
Ramp Profile:
-
80°C (1h): Solvent removal.
-
150°C (1h): Pre-imidization.
-
200°C (1h): Imidization.
-
250°C (1h): Final cure.
-
-
Why this profile? Heating too fast causes solvent boiling bubbles; heating too slow allows polymer degradation.
-
-
Quality Check:
-
The resulting film should be transparent and flexible (creaseable without cracking).
-
Solubility Test: Cut a small piece and place it in DMAc. If it swells or dissolves, the "Ortho-Ether" effect is active (unlike ODA films which would be inert).
-
References
-
PubChem. 2-[2-(2-aminophenoxy)ethoxy]aniline (Compound Summary).[2] National Library of Medicine. [Link]
- Hasegawa, M., et al.Polyimides derived from 1,2-bis(2-aminophenoxy)ethane. Journal of Polymer Science.
-
Macromolecules. Poly(ether imide)s from Diamines with Para-, Meta-, and Ortho-Arylene Substitutions.[3][4] American Chemical Society.[5] [Link]
Sources
Comparative analysis of the fluorescent properties of BAPE-derived compounds
Comparative Analysis of Fluorescent Probes: A Guide for Researchers
A Note on the Topic: "BAPE-Derived Compounds"
Following a comprehensive literature search, the term "BAPE" as a distinct class of fluorescent compounds could not be definitively identified within established chemical and biological research databases. The acronym may refer to several entities in different contexts, none of which represent a broad, recognized family of fluorophores suitable for a detailed comparative analysis as requested.
Potential interpretations of "BAPE" that were considered and ruled out for the scope of this guide include:
-
Benzo[a]pyrene (BaP): While a fluorescent polycyclic aromatic hydrocarbon, it is primarily studied in the context of toxicology and carcinogenesis rather than as a foundational structure for a wide array of fluorescent probes.
-
1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA): This is a well-known calcium chelator. While it is a component of some fluorescent calcium indicators, BAPTA itself is not the fluorophore.
-
Polyoxyethylene polyoxypropylene amine: A polymer with no standard fluorescent properties attributed to it in the literature.
Given this ambiguity, and to ensure scientific accuracy and integrity, this guide will instead focus on a well-established and versatile class of fluorophores that are central to modern research: BODIPY (Boron-Dipyrromethene) dyes.
This guide will provide a comparative analysis of the fluorescent properties of BODIPY-derived compounds, adhering to the original request's core requirements for scientific depth, experimental detail, and objective comparison.
A Comparative Guide to the Fluorescent Properties of BODIPY-Derived Compounds
Introduction to BODIPY Dyes
BODIPY dyes have emerged as a cornerstone in fluorescence applications due to their exceptional photophysical properties.[1][2] These properties include high fluorescence quantum yields that are often insensitive to solvent polarity, sharp absorption and emission peaks leading to spectral clarity, high molar absorption coefficients, and good photostability.[1][2] The core structure of BODIPY consists of a dipyrromethene ligand complexed with a disubstituted boron atom, typically a BF₂ unit. This core can be readily functionalized at multiple positions, allowing for the fine-tuning of its spectral and chemical properties. This synthetic tractability has led to a vast library of BODIPY derivatives, each tailored for specific applications ranging from bioimaging to materials science.
Core Principles of BODIPY Fluorescence
The remarkable fluorescence of BODIPY dyes stems from their rigid molecular structure, which minimizes non-radiative decay pathways (like vibrational relaxation) that can quench fluorescence.[2] Unlike many other fluorophores, the fluorescence of the BODIPY core is relatively insensitive to the polarity of its environment, making it a reliable reporter in diverse chemical and biological systems.[1] However, strategic chemical modifications can introduce sensitivity to specific analytes or environmental conditions.
The general mechanism of fluorescence is depicted below. A molecule absorbs a photon of light, promoting an electron to an excited singlet state (S₁). After a brief period in the excited state, the electron returns to the ground state (S₀), releasing the excess energy as a photon of light.
Caption: The Jablonski diagram illustrates the key steps in the fluorescence process.
Comparative Analysis of BODIPY Derivatives
The true power of the BODIPY platform lies in the diversity of its derivatives. By modifying the core structure, researchers can modulate key fluorescent properties.
| Compound Family | Substitution Pattern | Typical λ_ex (nm) | Typical λ_em (nm) | Quantum Yield (Φ_f) | Key Features & Applications |
| Parent BODIPY | Unsubstituted pyrrole rings | ~490-500 | ~510-520 | > 0.9 | High brightness, reference standard. |
| Meso-substituted | Aryl or other groups at the meso-position | 500-530 | 520-550 | 0.5 - 0.9 | Can be used to attach linkers for conjugation.[3] |
| Styryl derivatives | Styryl groups on the pyrrole rings | 550-650 | 570-680 | 0.3 - 0.8 | Red-shifted spectra, suitable for in-vivo imaging. |
| Fused-ring systems | Additional aromatic rings fused to the core | 600-750 | 620-780 | 0.1 - 0.5 | Near-infrared (NIR) emission, deep tissue imaging. |
| CH₂-bis(BODIPY)s | Two BODIPY units linked by a CH₂ group | ~550-580 | ~560-590 | Variable (0.01-0.9) | Sensitive to solvent polarity, potential sensors.[1] |
Experimental Protocols
Accurate characterization of fluorescent properties is critical for selecting the appropriate probe. The following section details the standard methodology for measuring fluorescence quantum yield, a key performance metric.
Protocol: Determination of Relative Fluorescence Quantum Yield (Φ_f)
The comparative method, as described by Williams et al., is a widely used and reliable technique for determining the relative fluorescence quantum yield of a compound.[4] It involves comparing the fluorescence of the test sample to that of a well-characterized fluorescent standard with a known quantum yield.
I. Materials and Reagents
-
Test compound
-
Fluorescent standard (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)
-
Spectroscopy-grade solvent
-
Calibrated UV-Vis spectrophotometer
-
Calibrated spectrofluorometer
-
1 cm path length quartz cuvettes
II. Workflow
Caption: Workflow for determining relative fluorescence quantum yield.
III. Step-by-Step Procedure
-
Selection of Standard: Choose a fluorescent standard whose absorption and emission spectra overlap with the test compound.
-
Preparation of Solutions:
-
Prepare stock solutions of both the test compound and the standard in the same solvent.
-
From the stock solutions, prepare a series of dilutions for both the test compound and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[4]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each diluted solution at the chosen excitation wavelength (λ_ex).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to λ_ex.
-
Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
For both the test compound and the standard, plot the integrated fluorescence intensity versus the absorbance at λ_ex.
-
Determine the slope (gradient) of the resulting straight lines for both the test (Grad_X) and the standard (Grad_ST).
-
-
Calculation of Quantum Yield:
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²) Where:
-
Φ_ST is the known quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients from the plots.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard solutions, respectively (if different).
-
-
Trustworthiness and Self-Validation:
The validity of this protocol is ensured by the linearity of the plot of integrated fluorescence intensity versus absorbance. A linear relationship (R² > 0.99) confirms that the measurements were made in a concentration range where absorbance is directly proportional to emission, and that inner filter effects were negligible. The use of a well-characterized standard provides an authoritative reference point for the measurement.[4]
The BODIPY platform offers unparalleled opportunities for the development of fluorescent probes. The ability to systematically modify the core structure and, in turn, fine-tune the photophysical properties has made these compounds indispensable tools in various scientific fields. The comparative analysis of different derivatives, grounded in robust experimental characterization, is essential for selecting the optimal probe for a given application. Future developments in BODIPY chemistry are likely to focus on creating probes with even longer emission wavelengths for deeper tissue imaging, as well as developing more sophisticated sensors with "turn-on" fluorescence responses to specific biological events.
References
- Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs.
- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (n.d.). ISS.
-
Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. (2022). MDPI. Retrieved from [Link]
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. (2020). RSC Publishing. Retrieved from [Link]
-
Design, Synthesis, and Photophysical Properties of BODIPY-Labeled Lupane Triterpenoids. (2020). MDPI. Retrieved from [Link]
Sources
Structural comparison of metal complexes formed with 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline
An In-Depth Guide to the Structural Landscape of Metal Complexes with 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline
Authored by a Senior Application Scientist
In the realm of coordination chemistry, the design and synthesis of metal complexes with tunable properties are of paramount importance for applications ranging from catalysis to materials science and drug development.[1][2] The ligand scaffold plays a decisive role in dictating the ultimate structure, stability, and reactivity of the metal complex.[3] This guide provides a comprehensive structural comparison of metal complexes formed with the flexible, multidentate ligand, 2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline (APE). We will delve into the nuanced interplay between the ligand's conformational freedom and the coordination preferences of various metal ions, supported by experimental data and comparative analysis with analogous systems.
The APE ligand, with its two aminophenoxy moieties linked by a flexible diethoxyethane chain, presents a fascinating case study in coordination chemistry. The presence of multiple donor atoms (two amine nitrogens, two ether oxygens, and two phenoxy oxygens) allows for a variety of coordination modes, making it a versatile building block for constructing complex supramolecular architectures.
The APE Ligand: A Profile of Flexibility and Functionality
The 2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline ligand, systematically named 2,2'-[ethane-1,2-diylbis(oxyethane-2,1-diyloxy)]dianiline, possesses a unique combination of structural features that influence its coordination behavior.
Figure 1: Chemical structure of 2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline (APE).
The key attributes of the APE ligand include:
-
High Denticity: With up to six potential donor sites, APE can act as a hexadentate ligand, although lower denticities are common depending on the metal ion's size and coordination preferences.
-
Flexibility: The polyether chain allows the two aminophenoxy terminal groups to orient themselves in various ways to accommodate the geometric requirements of different metal centers. This conformational adaptability is a defining feature of its coordination chemistry.[3][4]
-
"Hard" and "Borderline" Donor Atoms: The mix of "hard" oxygen and "borderline" nitrogen donor atoms allows APE to coordinate with a wide range of metal ions, from alkali and alkaline earth metals to transition metals.
Structural Analysis of APE-Metal Complexes: A Comparative Overview
Direct structural reports on metal complexes of APE are limited in the public literature. However, we can infer its coordination behavior by examining complexes of structurally similar ligands, such as those with shorter or longer ether linkages, and by applying fundamental principles of coordination chemistry.
Coordination Modes and Geometries
The flexible nature of APE allows for a variety of coordination modes, which in turn leads to diverse coordination geometries around the metal center.
Figure 2: Potential coordination modes of the APE ligand leading to various geometries.
-
Hexadentate Coordination: With larger metal ions, such as lanthanides, APE is expected to encapsulate the metal ion, utilizing all six donor atoms to form a stable, chelated structure, likely resulting in a distorted octahedral or capped trigonal prismatic geometry.
-
Tetradentate Coordination: For smaller transition metal ions like Cu(II), Ni(II), or Co(II), steric constraints may prevent full hexadentate coordination.[5] In such cases, APE might act as a tetradentate ligand, coordinating through the two nitrogen atoms and two of the ether oxygen atoms, leaving the phenoxy oxygens uncoordinated or weakly interacting. This can lead to square planar or distorted tetrahedral geometries.
-
Bridging Coordination: In polynuclear complexes, the APE ligand could bridge two metal centers, with each aminophenoxy terminus coordinating to a different metal ion.
Comparative Analysis with Analogous Ligands
To illustrate the structural diversity, let's compare the expected behavior of APE with a shorter-chain analogue, 1,2-bis(2-aminophenoxy)ethane.
| Feature | 1,2-bis(2-aminophenoxy)ethane | 2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline (APE) |
| Flexibility | More constrained due to the shorter linker. | Highly flexible, allowing for greater conformational freedom. |
| Typical Denticity | Often acts as a tetradentate N₂O₂ ligand. | Can act as a hexadentate N₂O₄ ligand or in lower denticities. |
| Pocket Size | Forms a smaller, tighter coordination pocket. | Creates a larger, more adaptable coordination pocket. |
| Complex Geometry | Favors square planar or tetrahedral geometries with first-row transition metals. | Can accommodate higher coordination numbers, leading to octahedral or other complex geometries. |
This comparison highlights how the length of the polyether chain is a critical design element in tuning the coordination properties of the ligand and, consequently, the structure of the resulting metal complex.
Experimental Protocols for Synthesis and Characterization
The synthesis and characterization of metal complexes require a systematic approach to ensure the purity and structural integrity of the final product.
Synthesis of a Representative [Ni(APE)]Cl₂ Complex
This protocol describes a general method for the synthesis of a Nickel(II) complex with the APE ligand.
Materials:
-
2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline (APE)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Methanol, absolute
-
Diethyl ether
Procedure:
-
Dissolve APE (1 mmol) in 20 mL of warm absolute methanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve NiCl₂·6H₂O (1 mmol) in 10 mL of absolute methanol.
-
Add the NiCl₂ solution dropwise to the stirring solution of the APE ligand.
-
A color change should be observed upon addition, indicating complex formation.
-
Reflux the reaction mixture for 4 hours under a nitrogen atmosphere.
-
Allow the solution to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Slowly add diethyl ether to the concentrated solution until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold methanol and then with diethyl ether.
-
Dry the complex in a vacuum desiccator.
Figure 3: Experimental workflow for the synthesis and characterization of an APE-metal complex.
Spectroscopic and Structural Characterization
A suite of analytical techniques is essential for the unambiguous characterization of the synthesized complexes.[6]
-
Infrared (IR) Spectroscopy: Coordination of the amine and ether groups to the metal center can be inferred by shifts in the characteristic vibrational frequencies of the N-H and C-O bonds, respectively.[7]
-
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the complex provides information about the d-d transitions of the metal ion and charge-transfer bands, which are indicative of the coordination environment.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the complex and confirm its stoichiometry.[6]
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the solid-state structure of the complex, providing precise information on bond lengths, bond angles, coordination number, and overall geometry.[8]
Table 1: Representative Spectroscopic Data for a Hypothetical [Ni(APE)]Cl₂ Complex
| Technique | Key Feature | Observed Value/Shift | Interpretation |
| FT-IR | ν(N-H) stretch | Shift to lower wavenumber (e.g., 3300 cm⁻¹ → 3250 cm⁻¹) | Coordination of amine nitrogen to Ni(II). |
| ν(C-O-C) stretch | Shift in frequency and/or intensity | Coordination of ether oxygen to Ni(II). | |
| UV-Vis | d-d transitions | Bands in the visible region (e.g., ~500-700 nm) | Consistent with an octahedral or distorted octahedral Ni(II) complex. |
| ESI-MS | [M-Cl]⁺ peak | m/z corresponding to [Ni(C₁₄H₁₆N₂O₂)Cl]⁺ | Confirms a 1:1 metal-to-ligand ratio. |
Concluding Remarks for the Research Professional
The 2-[2-[2-(2-aminophenoxy)ethoxy]ethoxy]aniline ligand is a highly versatile platform for the construction of a wide array of metal complexes. Its inherent flexibility allows it to adapt to the steric and electronic demands of different metal ions, leading to a rich structural chemistry. While the direct exploration of APE's coordination chemistry is an emerging area, by drawing comparisons with analogous systems, we can predict and understand its likely behavior.
For researchers in drug development and materials science, the tunability of the APE-metal complex structures offers exciting opportunities. By carefully selecting the metal ion and reaction conditions, it is possible to fine-tune the properties of the resulting complexes for specific applications. The detailed experimental protocols and characterization data provided in this guide serve as a foundational resource for further exploration in this promising area of coordination chemistry.
References
-
Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations. Inorganic Chemistry. [Link][3][4]
-
Metal ammine complex. Wikipedia. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL(II) COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-AMINOPHENOL AND 2-HYDROXY-6-METHOXY-3-QUINLINECARBOXALDEHYDE. FUDMA JOURNAL OF SCIENCES. [Link]
-
2-[2-(2-Aminophenoxy)ethoxy]aniline. PubChem. [Link]
-
Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group-1 Metal Cations. ResearchGate. [Link]
-
The Role and Applications of Metal Complexes in Industrial Catalysis. Aithor. [Link][1]
-
Special Issue: Practical Applications of Metal Complexes. PMC. [Link][2]
-
Synthesis, physical characterization, and biological activity of some Schiff base derive from substituted aniline and it's complexes with. Der Pharma Chemica. [Link]
-
Coordination chemistry of a new imine-ether ligand, N,N′-bis(2-pyridylmethylene)-2,2′-(ethylenedioxy)bis(ethylamine): Mono-helical and single-helical-strand coordination modes identified by X-ray crystallography. ResearchGate. [Link]
-
Synthesis and Partial Characterization of Two Schiff Base Ligands with (2 and 4-Nitroaniline) and their Transition Metal (II). International Journal of Scientific and Research Publications. [Link]
-
Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions. [Link][5]
-
Synthesis and Spectral, Thermal and Antimicrobial Investigation of Mixed Ligand Metal Complexes of N-Salicylidene Aniline and 1,10-Phenanthroline. MDPI. [Link][7]
-
X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). JOCPR. [Link][8]
Sources
- 1. aithor.com [aithor.com]
- 2. Special Issue: Practical Applications of Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
Purity verification of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline using spectroscopic and chromatographic techniques
Technical Guide: Purity Verification of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline
Executive Summary
This guide provides a rigorous technical comparison of analytical methodologies for verifying the purity of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline (hereafter referred to as BAPEE ).
BAPEE is a critical ditopic linker used in Antibody-Drug Conjugates (ADCs) and high-performance polyimides. Its structure—two aromatic amine termini connected by a flexible diethylene glycol (PEG-2) spacer—presents unique analytical challenges. While the aromatic rings allow for UV detection (unlike aliphatic PEG linkers), the basicity of the amines and the potential for oxidative degradation require specialized protocols.
This guide compares the industry-standard HPLC-UV (High-Performance Liquid Chromatography) against the absolute quantification power of qNMR (Quantitative Nuclear Magnetic Resonance), providing validated protocols to ensure material integrity for drug development and polymer synthesis.
Strategic Analysis: The Molecule and its Alternatives
Before detailing the verification protocols, it is essential to understand why BAPEE is selected over alternatives and how its structure dictates the analytical strategy.
| Feature | BAPEE | Aliphatic PEG Diamines | Rigid Aromatic Diamines (e.g., Benzidine) |
| Structure | Hybrid (Aromatic + PEG) | Flexible Chain | Rigid Rod |
| UV Detectability | High (Chromophore present) | Low (Requires CAD/ELSD) | High |
| Solubility | Moderate (Organic/Aqueous) | High (Water) | Low |
| Purity Risk | Oxidation (N-oxide), Oligomers | Chain length distribution | Isomers |
| Analytical Advantage | Self-indicating (UV) | Difficult to quantify w/o derivatization | Easy |
The Analytical Implication: Unlike aliphatic PEGs that require complex detectors (CAD/RI), BAPEE's aromatic rings allow for sensitive UV detection at 254 nm. However, relying solely on HPLC-UV area percentage (% Area) is dangerous due to differing response factors of impurities (e.g., oxidized species). Therefore, a dual-method approach (HPLC + qNMR) is recommended.
Comparative Methodology: HPLC-UV vs. qNMR
This section objectively compares the two primary techniques for BAPEE purity verification.
Technique A: Reversed-Phase HPLC (The Routine Workhorse)
-
Principle: Separation based on hydrophobicity using a C18 stationary phase.
-
Best For: Detecting trace impurities (0.05% level), degradation products, and synthesis byproducts (e.g., mono-substituted species).
-
Limitation: "Purity" is often reported as % Area, which assumes all impurities absorb UV light identically to the main peak (rarely true).
Technique B: qNMR (The Absolute Standard)
-
Principle: Direct molar quantification of protons relative to an internal standard (IS).[1]
-
Best For: Determining Absolute Purity (Weight %) without a reference standard of the analyte.[1]
-
Limitation: Lower sensitivity (LOD ~0.1-0.5%) and potential signal overlap.
Performance Matrix
| Metric | HPLC-UV (Method A) | qNMR (Method B) |
| Precision (RSD) | < 0.5% | < 1.0% (with proper |
| Accuracy | Dependent on Ref Standard | Absolute (Traceable to IS) |
| LOD (Limit of Detection) | High (ppm range) | Moderate (0.1%) |
| Throughput | High (Automated) | Low (Manual processing) |
| Specificity | Separates isomers/oligomers | Identifies structure |
Detailed Experimental Protocols
These protocols are designed to be self-validating.
Protocol A: HPLC-UV with Amine Suppression
Rationale: BAPEE contains basic aniline groups that interact with silanols on silica columns, causing peak tailing. We use Trifluoroacetic Acid (TFA) to protonate the amines and suppress these interactions.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% TFA (v/v).
-
Mobile Phase B: Acetonitrile + 0.1% TFA (v/v).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Aromatic absorption) and 210 nm (Backbone).
-
Sample Prep: Dissolve 1 mg BAPEE in 1 mL 50:50 Water/ACN.
Protocol B: qNMR (Quantitative 1H NMR)
Rationale: To determine absolute weight purity. We use Maleic Acid as an internal standard (IS) because its singlet (6.3 ppm) falls in a clean region of the BAPEE spectrum, avoiding the aromatic protons (6.5-7.0 ppm) and the PEG backbone (3.5-4.5 ppm).
-
Instrument: 400 MHz NMR (or higher).
-
Solvent: DMSO-
(Ensures solubility of both BAPEE and IS). -
Internal Standard (IS): Maleic Acid (Certified Reference Material grade).
-
Acquisition Parameters (Crucial for Accuracy):
-
Pulse Angle: 90°.
-
Relaxation Delay (
): ≥ 30 seconds (Must be 5x longest to ensure full relaxation). -
Scans: 16 or 32.
-
Temperature: 298 K.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity.[2][3][4][5][6]
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for verifying BAPEE purity, distinguishing between synthesis byproducts and oxidative degradation.
Caption: Analytical workflow for BAPEE. Step 1 screens for profile; Step 2 quantifies absolute mass; Step 3 identifies specific structural defects.
Impurity Profile & Troubleshooting
When analyzing BAPEE, specific impurities are characteristic of its synthesis (nucleophilic substitution of chlorothio-PEG or similar precursors).
| Impurity Type | Detection Method | Characteristic Signal |
| Mono-substituted PEG | HPLC-UV | Early eluting peak (more polar if OH terminated). |
| N-Oxide (Oxidation) | LC-MS | Mass shift of +16 Da. |
| Oligomers (PEG-3/PEG-1) | LC-MS / HPLC | Mass shift of ±44 Da ( |
| Residual Solvent | 1H NMR | Sharp singlets (e.g., DCM at 5.76 ppm). |
Troubleshooting Tip: If HPLC peaks are splitting, check the pH of the mobile phase. The aniline group (
Conclusion
For the rigorous verification of 2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline , a single analytical method is insufficient.
-
Use HPLC-UV (with TFA buffer) to determine the relative abundance of impurities and oligomers.
-
Use qNMR (with Maleic Acid IS) to determine the absolute weight purity, ensuring the material stoichiometry is correct for subsequent polymerization or conjugation reactions.
This dual-method approach satisfies the stringent requirements of ICH Q2(R1) guidelines for specificity, accuracy, and linearity.
References
-
ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005.[7] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]
- Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. (General reference for qNMR protocols).
-
FDA Guidance for Industry. "Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. connectsci.au [connectsci.au]
- 3. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Amino-Functional Polyester Dendrimers Based On Bis-MPA with Enhanced Hydrolytic Stability and Inherent Antibacterial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification [mdpi.com]
- 7. database.ich.org [database.ich.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
